Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate is a substituted indole derivative characterized by a hydroxyl group at position 5, a methyl group at position 2, and a 2-methylpropyl (isobutyl) substituent at position 1 of the indole core. The ethyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmacological studies. Indole derivatives are widely explored for their biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-20-16(19)15-11(4)17(9-10(2)3)14-7-6-12(18)8-13(14)15/h6-8,10,18H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRHTPQXBZLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-Methylpropyl)Phenylhydrazine
The precursor N-(2-methylpropyl)phenylhydrazine can be prepared via nucleophilic substitution of 2-methylpropylamine with phenylhydrazine. Reaction conditions such as aqueous HCl (10%) and reflux for 6–8 hours yield the substituted hydrazine.
Cyclization with Ethyl Acetoacetate
Ethyl acetoacetate serves as the ketone component, providing the 2-methyl and 3-carboxylate substituents. Heating N-(2-methylpropyl)phenylhydrazine with ethyl acetoacetate in glacial acetic acid at 80–90°C for 12 hours induces cyclization. The 5-hydroxy group is introduced post-cyclization via oxidation or hydroxylation.
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Glacial acetic acid | , |
| Temperature | 80–90°C | |
| Reaction Time | 12 hours | |
| Yield (Analogous) | 50–63% | , |
Ullmann-Type Intramolecular Cyclization
Copper-catalyzed Ullmann reactions enable the construction of indole rings with tailored N-substituents. This method is particularly effective for introducing sterically demanding groups like 2-methylpropyl.
Enamine Intermediate Formation
Ethyl acetoacetate reacts with 2-methylpropylamine under ultrasonic irradiation in methanol with catalytic acetic acid to form an enamine. The enamine intermediate is critical for subsequent cyclization.
Cyclization with Quinones
The enamine undergoes cyclization with p-benzoquinone in the presence of calcium iodide (CaI₂) at reflux temperatures (80–90°C). This step simultaneously introduces the 5-hydroxy group and completes the indole ring.
Reaction Optimization:
-
Catalyst : CaI₂ (5 mol%) improves regioselectivity.
-
Solvent System : Ethyl acetate/acetic acid (3:1) enhances yield to 63%.
-
Workup : Neutralization with saturated Na₂CO₃ precipitates the product.
N-Alkylation of Pre-Formed Indole Cores
Direct alkylation of 5-hydroxy-2-methylindole-3-carboxylate with 2-methylpropyl bromide presents challenges due to competing O-alkylation. However, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (NaOH/CH₂Cl₂) can enhance N-selectivity.
Alkylation Conditions:
| Parameter | Value | Source |
|---|---|---|
| Base | NaOH (50% aqueous) | |
| Catalyst | TBAB (5 mol%) | |
| Temperature | 60°C | |
| Yield (Analogous) | 45–55% |
Critical Analysis of Methodologies
Comparative Efficiency
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research indicates that ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate can serve as a precursor for developing anti-inflammatory and analgesic agents . Its structural properties allow it to interact with biological pathways involved in pain and inflammation, making it a candidate for drug development aimed at treating conditions such as arthritis and chronic pain syndromes .
Histamine Receptor Modulation
The compound has been identified as a potential inverse agonist for histamine H3 receptors. This activity suggests its usefulness in treating obesity by modulating appetite and energy expenditure through the central nervous system .
Tubulin Polymerization Inhibition
This compound has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer therapy. By disrupting the microtubule dynamics, this compound could potentially hinder cancer cell proliferation .
Several studies have documented the biological activities of this compound:
Case Study 1: Anti-inflammatory Effects
In a study published in a pharmacology journal, researchers synthesized derivatives of ethyl 5-hydroxy-2-methylindole and tested their anti-inflammatory effects in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent .
Case Study 2: Weight Management
Another study investigated the effects of histamine H3 receptor antagonists on weight management in obese animal models. The findings suggested that compounds similar to this compound effectively reduced body weight and improved metabolic profiles, highlighting its application in obesity treatment .
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogous compounds lie in substituent positions and functional groups, which influence physicochemical properties and biological interactions. Below is a comparative analysis:
Physicochemical and Spectral Properties
- Lipophilicity: The target compound’s isobutyl group and ethyl ester confer higher logP values compared to polar derivatives like the 5-amino or 5-fluoro analogs .
- NMR Trends: Target Compound: Expected δ 1.4–1.5 ppm (ethyl CH₃), δ 4.4–4.5 ppm (ester CH₂), and δ 9–10 ppm (phenolic OH, broad) based on analogous structures . Ethyl 5-Chloro-3-propionyl: Distinct propionyl triplet (δ 3.08 ppm) and aromatic proton splitting due to electron-withdrawing Cl .
Biological Activity
Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate is a synthetic compound belonging to the indole family, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Chemical Formula : C₁₂H₁₃NO₃
- Molecular Weight : Approximately 263.34 g/mol
- CAS Number : 7598-91-6
The compound features a hydroxyl group and an ethyl ester at the carboxylic acid position, contributing to its reactivity and biological interactions compared to other indole derivatives .
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may act as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation .
- Binding Affinity : Interaction studies have demonstrated its binding affinity with various biological targets, including receptors involved in metabolic processes and neurotransmission .
- Potential Applications :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the indole scaffold.
- Introduction of the hydroxyl group at the 5-position.
- Esterification to form the ethyl ester at the carboxylic acid position.
These methods highlight the complexity involved in synthesizing this compound, which is crucial for its subsequent biological evaluations .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be appreciated through a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Lacks branched alkane side chain | More straightforward synthesis |
| Ethyl 5-hydroxy-1-(phenyl)indole-3-carboxylate | Contains a phenyl group | Potentially different biological activity profile |
| Ethyl 5-hydroxy-1-isobutylindole-3-carboxylate | Isobutyl side chain | May exhibit distinct pharmacokinetics |
This table illustrates how variations in side chains and functional groups can influence the reactivity and biological interactions of these compounds .
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of indole derivatives, including this compound. For instance, research has demonstrated its efficacy in modulating receptor activity related to anxiety and metabolic disorders, suggesting a promising avenue for drug development .
In vitro studies have shown that this compound can selectively bind to specific receptors, leading to anxiolytic effects in animal models when subjected to behavioral tests like the light/dark box test . These findings underscore the therapeutic relevance of this compound in treating anxiety-related disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate intermediates. For example, a modified Nenitzescu reaction involves refluxing substituted indole precursors with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid to isolate the product . Another approach employs a two-step protocol: (i) solvent-free condensation of acetylacetic ester derivatives with amines, and (ii) cyclization in eco-friendly solvents like cyclopentyl methyl ether (CPME) with ZnCl₂ catalysis, yielding the indole core without chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/MS : Proton and carbon NMR confirm substitution patterns (e.g., hydroxy, methyl, and isobutyl groups). High-resolution mass spectrometry (HRMS) verifies molecular weight .
- X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry and hydrogen bonding .
Q. How do substituents (e.g., 5-hydroxy, 2-methyl) influence the compound’s reactivity?
- Methodology : Comparative studies using derivatives (e.g., ethyl indole-2-carboxylate analogs) reveal that electron-donating groups like 5-hydroxy enhance electrophilic substitution at the 3-position. Steric effects from the 2-methyl group may hinder nucleophilic attack, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
- Methodology :
- Catalyst optimization : Increasing ZnCl₂ loading (e.g., 10 mol%) in CPME improves cyclization efficiency .
- Solvent selection : Replacing nitroalkanes with CPME reduces toxicity and enhances solubility of intermediates .
- Workflow adjustments : Multi-step recrystallization (e.g., using acetic acid/water) minimizes impurities from side reactions .
Q. How to resolve contradictions in spectral data interpretation (e.g., unexpected peaks in NMR)?
- Methodology :
- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, identifying discrepancies caused by tautomerism or solvent effects .
- Isotopic labeling : Deuterated analogs or ¹³C-labeled intermediates clarify ambiguous assignments in crowded spectral regions .
Q. What strategies enable the study of this compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- Molecular docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., cytochrome P450), guided by the compound’s crystal structure .
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. phenyl groups) with inhibitory potency using regression analysis of assay data .
Q. How to investigate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated degradation studies : Incubate the compound in buffered solutions (pH 1–13) at 40–80°C, monitoring decomposition via HPLC.
- Kinetic analysis : Plot degradation half-lives to identify pH-sensitive functional groups (e.g., ester hydrolysis at alkaline pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
